4-Butylaniline, with the chemical formula C₁₀H₁₅N and CAS number 104-13-2, is an organic compound characterized by its clear to pale yellow liquid appearance and faint amine odor. It has a molecular weight of 149.23 g/mol and is known for its role as an intermediate in various chemical syntheses, particularly in the production of dyes and pharmaceuticals .
These reactions highlight the compound's versatility in organic synthesis, particularly in creating more complex molecules .
Several methods exist for synthesizing 4-butylaniline:
These methods vary in yield and complexity, with some yielding up to 70% efficiency under optimized conditions .
4-Butylaniline is primarily used in:
The compound's versatility makes it valuable across multiple industries .
Several compounds share structural similarities with 4-butylaniline. Here are a few notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Aniline | C₆H₅NH₂ | Basic aromatic amine; widely studied for biological activity. |
Butylamine | C₄H₉N | Aliphatic amine; used in various industrial applications. |
N-Methyl-4-butylaniline | C₁₁H₁₅N | Methyl derivative; exhibits different solubility properties. |
What sets 4-butylaniline apart is its specific butyl substitution on the aromatic ring, which influences its solubility and reactivity compared to other anilines and aliphatic amines. This unique structure allows it to serve specialized roles in synthetic chemistry and material science applications .
The selective para-alkylation of aniline to produce 4-butylaniline represents a significant challenge in synthetic organic chemistry. Traditional Friedel-Crafts alkylation often produces a mixture of ortho, meta, and para isomers, necessitating the development of highly selective catalytic systems for para-position targeting.
Recent advancements in hexafluoroisopropanol (HFIP)-promoted alkylation have shown remarkable success in achieving para-selectivity. Research has demonstrated that HFIP acts as a weak Lewis acid that activates haloalkanes while simultaneously coordinating with arenes through hydrogen bonding. This coordination increases the steric hindrance around the coordinated functional group, thereby promoting highly selective para-alkylation. The mechanism involves:
Acid-modified graphitic carbon nitride has emerged as another effective catalyst for the synthesis of p-n-butylaniline. This heterogeneous catalytic system demonstrates good catalytic activity and can be easily recovered and reused, making it environmentally friendly and economically viable. The preparation process typically involves:
1. Addition of aniline, n-butanol, and the catalyst in a weight ratio of 1:(0.8-1.1):(0.4-0.85)2. Condensation reaction at 220-240°C under 2-5.0 MPa pressure for 6-24 hours3. Removal of reaction-generated water from the system4. Alkaline hydrolysis using 5-15% sodium hydroxide solution for 2-10 hours5. Oil-water separation to obtain the crude product6. Reduced pressure rectification to obtain pure p-n-butylaniline
The effect of alkaline hydrolysis time is critical in this process. Insufficient hydrolysis time leads to incomplete conversion, while excessive hydrolysis can cause product oxidation and resinification, adversely affecting the yield of p-n-butylaniline.
Table 1: Comparison of Catalytic Systems for Para-Selective Alkylation of Aniline
Transition metal catalysts based on ruthenium, platinum, rhodium, iridium, and palladium offer a complementary approach to traditional Friedel-Crafts alkylation. These catalysts operate through olefin insertion into metal-aryl bonds formed by arene C-H activation. The selectivity in these systems is controlled by the catalyst properties rather than by carbocation intermediates, facilitating anti-Markovnikov products and complementary ortho/meta/para selectivity compared to Friedel-Crafts processes.
Microwave-assisted synthesis represents an innovative approach for preparing 4-butylaniline derivatives with enhanced efficiency and selectivity. Studies using in situ microwave irradiation nuclear magnetic resonance (NMR) spectroscopy have revealed unique insights into the behavior of related compounds such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA) in liquid crystalline and isotropic phases.
When MBBA in its liquid crystalline state is subjected to microwave irradiation at 130 W for 90 seconds while maintaining an instrument temperature of 20°C, a small amount of isotropic phase is generated within the bulk liquid crystal. This phenomenon occurs despite the sample temperature being estimated at only 35°C based on NMR linewidth analysis, well below the normal phase transition temperature (Tc) of 41°C. This observation provides compelling evidence for non-equilibrium local heating induced by microwave irradiation.
The microwave heating effect becomes even more pronounced in the isotropic phase. Application of microwave irradiation at 195 W for 5 minutes to isotropic MBBA while maintaining an instrument temperature of 50°C raises the sample temperature to approximately 160°C. Interestingly, temperature-dependent chemical shift measurements reveal that different protons within the molecule indicate significantly different temperatures, suggesting that microwave heating can polarize specific regions of the molecule.
These findings have important implications for the synthesis of 4-butylaniline and its derivatives:
Table 2: Microwave Irradiation Effects on MBBA in Different Phases
Phase | Instrument Temperature (°C) | Microwave Power (W) | Irradiation Time (s) | Observed Effects | Sample Temperature (°C) |
---|---|---|---|---|---|
Liquid Crystalline | 20 | 130 | 90 | Partial transition to isotropic phase | 35 |
Isotropic | 50 | 195 | 300 | Significant heating, differential proton temperatures | 160 |
The application of these microwave-assisted techniques to 4-butylaniline synthesis could potentially overcome traditional limitations in regioselectivity and reaction efficiency. The non-equilibrium conditions created by microwave irradiation may enable novel reaction pathways that are not accessible through conventional heating methods.
Interfacial polymerization represents a sophisticated approach for creating functional materials based on 4-butylaniline and related compounds. This technique involves the polymerization of monomers at the interface between two immiscible liquids, resulting in the formation of a polymer membrane with unique properties.
Studies on the interfacial polymerization of aniline have demonstrated that when the reaction occurs at the liquid-liquid interface of two immiscible solvents, an electroactive polymer membrane forms that exhibits redox behavior similar to conventionally electrodeposited polyaniline. This approach capitalizes on the high local concentration of reactants at the interface, ensuring that polymerization occurs preferentially at this single immiscible electrolyte interface rather than dispersing into the oxidizing solution.
Electron microscopy reveals that the morphology of polyaniline (PANI) produced through interfacial polymerization differs significantly from that obtained through conventional methods. The resulting macrostructure appears as a network of randomly oriented tubular forms, with small nucleation clusters visible on the surface of the existing polymer macrostructure under higher magnification. In contrast, normal chemical preparation of polyaniline produces a fibrous surface similar to that observed following electrodeposition.
The principles of interfacial polymerization can be applied to 4-butylaniline to create molecularly imprinted polymers (MIPs) with specific recognition capabilities. The process typically involves:
When subjected to potentiostatic cycling, the interfacially polymerized materials exhibit reversible redox behavior, with reduction peaks observed near 100 mV and corresponding oxidation peaks centered around 400 mV. This electrochemical activity makes these materials potentially useful for sensing and separation applications.
The unique properties of interfacially polymerized 4-butylaniline derivatives make them particularly suitable for molecular imprinting applications, where the polymer network is formed in the presence of a template molecule to create specific recognition sites. Upon removal of the template, the polymer retains a "memory" of the template's shape, size, and functional group orientation, enabling selective binding of the target molecule in complex mixtures.
The principles of green chemistry have inspired significant innovations in the synthesis of 4-butylaniline, particularly through the development of solvent-free alkylation methodologies. These approaches minimize waste generation, reduce energy consumption, and eliminate hazardous solvents, aligning with the goals of sustainable chemistry.
One notable advancement involves the use of half-sandwich ruthenium(II) arene complexes bearing benzimidazole ligands for the N-alkylation reaction of aniline with alcohols in a solvent-free medium. These catalytic systems have demonstrated excellent efficiency and selectivity under environmentally benign conditions. The reaction proceeds through a borrowing hydrogen mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the alkylated product.
Tungsten-catalyzed direct N-alkylation of amines with alcohols represents another promising green chemistry approach. Mechanistic studies involving control experiments and density functional theory (DFT) calculations have elucidated a plausible direct outer-sphere mechanism for this transformation:
Mercury poisoning experiments conducted with elemental mercury added to the reactions showed no retardation compared to reactions without mercury, indicating that the catalytic reaction is homogeneous in nature.
Table 3: Green Chemistry Approaches for 4-Butylaniline Synthesis
Catalytic System | Reaction Conditions | Solvent | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Ru(II) arene complexes with benzimidazole ligands | Solvent-free | None | High | Selective, environmentally benign | Requires expensive catalyst |
Tungsten-based catalysts | Borrowing hydrogen/hydrogen autotransfer | Minimal | 97 | High yield, atom economy | Complex catalyst preparation |
Acid-Modified Graphitic Carbon Nitride | Solvent-free condensation | None | 70-80 | Heterogeneous, reusable catalyst | High temperature and pressure required |
CPIP catalyst for nitro reduction | H₂, ethanol, 25-30°C, 6h | Ethanol | 97 | Mild conditions, high yield | Requires handling of hydrogen gas |
Recent innovations in the direct N-alkylation of aniline with butanol have focused on catalyst development and optimization of reaction conditions. The use of base catalysts in solvent-free conditions has shown particular promise, with reactions proceeding efficiently at moderate temperatures and pressures. The elimination of solvents not only reduces waste but also simplifies product isolation and purification, further enhancing the sustainability of the process.
Hydrogenation of nitro aryl compounds represents another green approach to synthesizing 4-butylaniline. A general procedure involves stirring the nitro aryl compound in the presence of CPIP (50 mg) under hydrogen atmosphere in ethanol for 6 hours, resulting in yields as high as 97%. This method offers the advantages of mild conditions, high efficiency, and minimal waste generation.
Acute Toxic;Irritant